3,4-Dihydroxy-5-methoxybenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydroxy-5-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUCUUAOQVYHLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60738276 | |
| Record name | 3,4-Dihydroxy-5-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89029-13-0 | |
| Record name | 3,4-Dihydroxy-5-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 3,4 Dihydroxy 5 Methoxybenzonitrile
Chemical Synthesis Approaches
The chemical synthesis of a polysubstituted aromatic compound like 3,4-Dihydroxy-5-methoxybenzonitrile requires careful strategic planning to ensure the correct placement of functional groups on the benzene (B151609) ring. The approaches generally involve either building the ring with the desired substitution pattern or, more commonly, performing sequential reactions on a pre-existing aromatic scaffold.
Regioselective Functionalization Strategies
The substitution pattern of this compound—with hydroxyl groups at C3 and C4, a methoxy (B1213986) group at C5, and a nitrile at C1—presents a significant challenge in regioselectivity. The directing effects of the substituents are paramount in planning a synthetic route.
Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both are powerful activating, ortho, para-directing groups. In a precursor containing these, subsequent electrophilic substitution would be directed to positions ortho or para to them.
Nitrile (-CN) Group: This group is deactivating and a meta-director. fiveable.me Its presence on the ring would direct incoming electrophiles to the positions meta to it.
A successful strategy must navigate these competing influences. For instance, introducing the nitrile group late in the synthesis via a Sandmeyer reaction on a corresponding aniline (B41778) precursor is a common tactic. youtube.com This approach circumvents the deactivating and meta-directing nature of the nitrile group during the initial placement of the activating hydroxyl and methoxy groups. youtube.com Steric hindrance can also play a role; a bulky group can hinder substitution at an adjacent position, thereby favoring another available site. youtube.com Palladium-catalyzed cross-coupling reactions also offer a modern and highly regioselective method for constructing such multisubstituted benzenes from simpler, pre-functionalized precursors. nih.gov
Precursor Compounds and Reaction Pathways for Benzonitrile (B105546) Scaffolds
Aromatic nitriles are valuable intermediates in organic synthesis due to the versatile reactivity of the nitrile group. numberanalytics.comnumberanalytics.com Several foundational methods exist for their preparation, which could be adapted for the synthesis of this compound.
| Reaction Pathway | Precursor Type | Description |
| Sandmeyer Reaction | Aromatic Amine | An aromatic primary amine is converted to a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the aryl nitrile. This is one of the most reliable methods for introducing a nitrile group. youtube.comnumberanalytics.com |
| Amide Dehydration | Aromatic Amide | A primary aromatic amide (benzamide) can be dehydrated using various reagents, such as phosphorus pentoxide, thionyl chloride, or ammonium (B1175870) sulfamate (B1201201) under heat, to yield the corresponding benzonitrile. youtube.comyoutube.com |
| Aldehyde Conversion | Aromatic Aldehyde | Aromatic aldehydes can be converted to nitriles in a one-pot or two-step process, typically involving the formation of an aldoxime intermediate with hydroxylamine (B1172632), followed by dehydration. google.comrsc.org |
| Ammoxidation | Alkylbenzene | An industrial process where an alkylbenzene (like toluene) reacts with ammonia (B1221849) and oxygen at high temperatures over a metal oxide catalyst to directly form the benzonitrile. medcraveonline.com |
For the target molecule, a plausible precursor for the Sandmeyer reaction would be 5-amino-3-methoxybenzene-1,2-diol. Likewise, 3,4-dihydroxy-5-methoxybenzamide could serve as a precursor for dehydration, and 3,4-dihydroxy-5-methoxybenzaldehyde (B181199) for conversion from an aldehyde.
Derivatization from Related Aromatic Systems
One of the most practical approaches to synthesizing this compound is through the derivatization of a closely related and more accessible aromatic compound. A key precursor is 3,4-dihydroxy-5-methoxybenzaldehyde , also known as 5-hydroxyvanillin. sciencemadness.orgnih.gov
A reported synthesis for this aldehyde starts from 5-bromovanillin (B1210037). sciencemadness.org The reaction involves a copper-catalyzed nucleophilic substitution in a strong sodium hydroxide (B78521) solution under reflux, replacing the bromine atom with a hydroxyl group. sciencemadness.org
Once the aldehyde precursor is obtained, it can be converted to the target nitrile. This transformation is commonly achieved in two steps:
Oxime Formation: The aldehyde reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in a suitable solvent, often with a base, to form the corresponding aldoxime, 3,4-dihydroxy-5-methoxybenzaldoxime. rsc.org
Dehydration: The aldoxime is then dehydrated to the nitrile. A variety of dehydrating agents can be employed, including diphosphorus (B173284) pentoxide (P₂O₅), or catalysts in deep eutectic solvents. google.comorganic-chemistry.org
This pathway is advantageous because it utilizes readily available starting materials and relies on well-established, high-yielding reactions.
Biocatalytic and Enzymatic Routes to this compound
In contrast to traditional chemical synthesis, which can require harsh conditions and toxic reagents, biocatalytic methods employ enzymes to perform chemical transformations with high selectivity under mild, aqueous conditions. nih.gov
Role of Dioxygenase Enzymes in Biotransformation
Dioxygenase and monooxygenase enzymes are powerful biocatalysts known for their ability to hydroxylate aromatic compounds with remarkable regio- and stereoselectivity. These enzymes play a crucial role in the microbial degradation of aromatic compounds and have been harnessed for synthetic applications.
A hypothetical biocatalytic route to this compound could involve the enzymatic hydroxylation of a simpler precursor. For instance, a bacterial dioxygenase could potentially catalyze the dihydroxylation of a substrate like 3-methoxybenzonitrile (B145857) or 5-methoxybenzonitrile at the C3 and C4 positions to yield the target molecule. This approach mimics the natural pathways by which organisms functionalize aromatic rings.
Mechanistic Aspects of Enzymatic Product Formation
Specific enzymes are known to synthesize nitriles, offering a direct biocatalytic pathway. nih.gov
Aldoxime Dehydratases (OxdA): This class of enzymes provides a direct biological counterpart to the chemical dehydration of aldoximes. nih.gov The mechanism involves the enzymatic elimination of a water molecule from an aldoxime to form the corresponding nitrile. Therefore, the 3,4-dihydroxy-5-methoxybenzaldoxime intermediate from the chemical synthesis route (Section 2.1.3) could potentially be converted to this compound using an aldoxime dehydratase enzyme. This offers a greener alternative to chemical dehydrating agents. nih.gov
The biocatalytic production of nitriles using such enzymes is an area of active research, promising more sustainable manufacturing processes for fine chemicals and pharmaceuticals. nih.gov
Advanced Spectroscopic Characterization and Computational Studies of 3,4 Dihydroxy 5 Methoxybenzonitrile
Theoretical and Quantum Chemical Investigations
Theoretical and quantum chemical investigations provide a foundational understanding of the intrinsic properties of 3,4-Dihydroxy-5-methoxybenzonitrile, predicting its behavior and characteristics at a molecular level.
Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) calculations are instrumental in elucidating the electronic properties of molecules. For aromatic systems like this compound, DFT studies, often using the B3LYP functional, provide insights into the electronic distribution and reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a key descriptor of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP) mapping is another powerful computational tool that illustrates the charge distribution on the molecule's surface. It uses a color scale to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In a molecule like this compound, the oxygen atoms of the hydroxyl and methoxy (B1213986) groups create electron-rich zones (typically colored red or yellow), while the regions around the hydrogen atoms of the hydroxyl groups are electron-poor (colored blue), indicating sites susceptible to electrophilic and nucleophilic attack, respectively.
Table 1: Representative Frontier Molecular Orbital Data for a Substituted Aromatic Nitrile This table is illustrative, based on typical values for functionally similar aromatic compounds as detailed in computational studies.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.75 |
| HOMO-LUMO Gap (ΔE) | 4.50 |
Vibrational Frequency Predictions and Spectroscopic Correlations
Theoretical vibrational analysis, performed using quantum chemical calculations, can predict the infrared (IR) and Raman spectra of a molecule. These predicted frequencies are then correlated with experimental data to confirm structural assignments. Each vibrational mode corresponds to a specific molecular motion, such as the stretching of the C≡N bond of the nitrile group, O-H stretching of the hydroxyl groups, and various bending and stretching modes of the aromatic ring. The NIST Chemistry WebBook contains experimental IR and mass spectrometry data for the closely related compound, 3,4-dihydroxy-5-methoxybenzaldehyde (B181199). The principles of vibrational analysis would be similar, with the primary difference being the characteristic frequency of the nitrile group (C≡N stretch) instead of the aldehyde group (C=O stretch).
Table 2: Predicted Vibrational Frequencies for Key Functional Groups This table presents typical frequency ranges for the key functional groups found in this compound.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| O-H (Hydroxyl) | Stretching | 3550 - 3200 (Broad) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C≡N (Nitrile) | Stretching | 2260 - 2220 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-O (Methoxy/Phenol) | Stretching | 1260 - 1000 |
Conformational Analysis and Energetic Profiles
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, this analysis primarily involves the rotation around the single bonds connecting the hydroxyl and methoxy groups to the benzene (B151609) ring. DFT calculations can be used to determine the potential energy surface for these rotations, identifying the most stable (lowest energy) conformers. The orientation of these groups can be influenced by intramolecular hydrogen bonding between an adjacent hydroxyl group and the methoxy oxygen, which would significantly stabilize that particular conformation. The energetic profile reveals the energy barriers between different conformers, providing insight into the molecule's flexibility at different temperatures.
Application of Advanced Spectroscopic Techniques in Elucidation
Advanced spectroscopic techniques are indispensable for the definitive identification and structural confirmation of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic environments of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13). For this compound, the ¹H NMR spectrum would show distinct signals for each chemically unique proton. This would include signals for the two aromatic protons, the protons of the two hydroxyl groups, and the three protons of the methoxy group. The chemical shifts (δ) and coupling patterns of the aromatic protons would confirm their positions on the benzene ring. Similarly, the ¹³C NMR spectrum would provide a signal for each unique carbon atom, including the carbon of the nitrile group, the carbons of the aromatic ring, and the carbon of the methoxy group.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts This table presents estimated chemical shift ranges based on standard values for similar chemical environments.
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic-H | 6.5 - 7.5 |
| Hydroxyl-OH | 5.0 - 9.0 (variable) | |
| Methoxy-OCH₃ | 3.8 - 4.0 | |
| ¹³C | Aromatic C-O/C-CN | 140 - 160 |
| Aromatic C-H | 100 - 120 | |
| Nitrile-CN | 115 - 125 | |
| Methoxy-OCH₃ | 55 - 65 |
Mass Spectrometry for Molecular Identification and Reaction Monitoring
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). For this compound (C₈H₇NO₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would likely involve the loss of small, stable molecules or radicals, such as the loss of a methyl group (•CH₃) from the methoxy ether or the loss of hydrogen cyanide (HCN) from the nitrile group. This technique is also highly effective for monitoring the progress of chemical reactions by tracking the appearance of product ions and the disappearance of reactant ions.
Molecular and Cellular Biological Activity of 3,4 Dihydroxy 5 Methoxybenzonitrile: in Vitro Mechanistic Insights
Modulation of Enzymatic Pathways
The interaction of 3,4-Dihydroxy-5-methoxybenzonitrile and structurally similar compounds with various enzymes is a key area of research, shedding light on their potential to modulate critical biological processes.
Interaction with Dioxygenases and Related Enzymes
The metabolic fate of aromatic compounds in microorganisms often involves dioxygenase enzymes, which catalyze the cleavage of the benzene (B151609) ring. In the bacterium Sphingomonas paucimobilis SYK-6, a compound structurally similar to this compound, namely 3,4-Dihydroxy-5-methoxybenzoic acid (a gallate derivative), is processed through a pathway involving protocatechuate 4,5-dioxygenase. ncats.io This enzyme is crucial for the degradation of protocatechuate, a central intermediate in the breakdown of various aromatic compounds. The process highlights a specific interaction between a dihydroxy-methoxy-substituted benzene ring and a dioxygenase, leading to the opening of the aromatic ring, a critical step in the microbial degradation of such molecules. ncats.io
Investigation of Enzyme Inhibition and Activation Profiles
Compounds with structural similarities to this compound have been identified as potent inhibitors of enzymes crucial for pathogen survival. One such target is the Polyketide Synthase 13 (Pks13) thioesterase (TE) domain of Mycobacterium tuberculosis, an enzyme essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall. nih.govnih.gov
A series of oxadiazole-based inhibitors targeting the Pks13 TE domain have been developed, with their structure-activity relationship (SAR) extensively studied. Modifications to a dimethoxyphenyl group, a feature related to the dihydroxy-methoxy-phenyl structure of the title compound, were explored to enhance potency and metabolic stability. nih.gov For instance, the removal of one methoxy (B1213986) group from a 3,4-dimethoxyphenyl ring retained potency against Pks13. nih.gov This line of research underscores the potential for compounds with this specific substitution pattern to act as enzyme inhibitors. nih.govnih.govacs.org
Table 1: Inhibition of M. tuberculosis Pks13 TE by selected compounds with modified dimethoxyphenyl ring.
| Compound | Modification to Dimethoxyphenyl Ring | Pks13 TE pIC₅₀ | Antitubercular Activity (MIC, μM) |
|---|---|---|---|
| 50 | 3,4-dimethoxyphenyl (Reference) | 5.3 | >64 |
| 109 | 4-methoxyphenyl | 5.3 | 32 |
| 19 | 3-methoxyphenyl | 5.2 | >64 |
| 5 | pyridin-3-yl | 5.3 | >64 |
Data sourced from a study on novel oxadiazole series of Pks13 inhibitors. nih.gov
Cellular Signaling Pathway Interventions (In Vitro)
The biological effects of this compound and its analogs are also mediated through their intervention in key cellular signaling pathways, particularly those related to oxidative stress and gene regulation.
Mechanisms of Antioxidant Activity at the Molecular Level
The antioxidant capacity of phenolic compounds is intrinsically linked to their chemical structure, specifically the number and position of hydroxyl groups on the aromatic ring. researchgate.netmdpi.com The presence of multiple hydroxyl groups generally enhances antioxidant activity. researchgate.net The primary mechanisms by which phenolic compounds exert their antioxidant effects include Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). scirp.org
In the HAT mechanism, the antioxidant molecule donates a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. scirp.org In the SET-PT mechanism, the antioxidant first donates an electron to the radical, forming a radical cation, which then releases a proton. scirp.org The dihydroxy substitution pattern, as seen in this compound, is crucial for this activity. Studies on dihydroxybenzenes have shown that the relative position of the hydroxyl groups significantly influences the antioxidant potential, with para-substituted compounds like hydroquinone (B1673460) often exhibiting stronger activity due to lower ionization potential. mdpi.com The methoxy group can further modulate this activity through electronic effects. nih.gov
Modulation of Cellular Stress Responses
A critical pathway in the cellular defense against oxidative stress is the Keap1-Nrf2 pathway. nih.gov Under normal conditions, the transcription factor Nrf2 is kept at low levels by its inhibitor Keap1. However, in the presence of oxidative or electrophilic stress, Keap1 is modified, allowing newly synthesized Nrf2 to accumulate, translocate to the nucleus, and activate the expression of a suite of antioxidant and cytoprotective genes. nih.govnih.gov
A structurally related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has been shown to activate the Nrf2 pathway. nih.gov Administration of DHMBA led to an increase in the levels of antioxidant enzymes in the hippocampus. nih.gov This suggests that compounds with a dihydroxy-methoxy-phenyl scaffold can modulate cellular stress responses by activating the Nrf2-Keap1 pathway, thereby enhancing the cell's intrinsic antioxidant defenses. nih.gov
Influence on Key Regulatory Proteins and Gene Expression (In Vitro)
Analogues of this compound have demonstrated the ability to significantly alter gene expression profiles in vitro, particularly in cancer cell lines. For example, the resveratrol (B1683913) analogue metabolite, 3′-Hydroxy-3,4,5,4′-tetramethoxy-stilbene (DMU-214), which contains a similar phenyl structure, was found to negatively regulate cell motility and proliferation in SKOV-3 ovarian cancer cells. nih.gov
Microarray analysis revealed that DMU-214 induced changes in the expression of several genes involved in these processes. nih.gov Notably, it caused an upregulation of genes that inhibit cell migration and proliferation, such as SMAD7, THBS1, IGFBP3, and KLF4, while downregulating genes that promote these activities, including SRF and GPR56. nih.gov Similarly, another related compound, 3,4-dihydroxy-5,4′-dimethoxybibenzyl, was found to increase the cellular levels of the p53 tumor suppressor protein and sensitize lung cancer cells to cisplatin-induced apoptosis. chula.ac.th These findings highlight the potential of this class of compounds to influence key regulatory proteins and signaling pathways that control cell fate and behavior.
Table 2: Selected Gene Expression Changes in SKOV-3 Cells Treated with DMU-214.
| Gene Symbol | Gene Name | Function | Fold Change |
|---|---|---|---|
| SMAD7 | SMAD family member 7 | Negative regulator of proliferation | +1.7 |
| THBS1 | Thrombospondin 1 | Inhibits cell migration | +1.6 |
| IGFBP3 | Insulin-like growth factor binding protein 3 | Inhibits cell migration and proliferation | +1.5 |
| KLF4 | Kruppel-like factor 4 | Inhibits cell migration and proliferation | +1.8 |
| SRF | Serum response factor | Promotes cell motility | -1.8 |
| GPR56 | G protein-coupled receptor 56 | Involved in cell adhesion and migration | -2.7 |
| SOX4 | SRY-box 4 | Promotes cell motility | -2.0 |
Data from a microarray analysis of SKOV-3 ovarian cancer cells. nih.gov
Exploration of Bioactive Analogs and Scaffolds
The exploration of bioactive analogs is a cornerstone of medicinal chemistry, aiming to understand how structural modifications influence biological activity. For this compound, this involves dissecting the roles of its key functional groups: the catechol moiety, the methoxy group, and the benzonitrile (B105546) unit.
The biological activity of phenolic compounds, including those with catechol and methoxy substitutions, is often linked to their antioxidant properties and their ability to interact with various biological targets. The arrangement of these functional groups on the benzene ring is critical in determining the compound's efficacy and mechanism of action.
Studies on related compounds, such as 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), have demonstrated significant anticancer and antioxidant activities. nih.govnih.govnih.gov This suggests that the dihydroxy-methoxy-phenyl motif is a crucial pharmacophore. The presence of hydroxyl groups, particularly in an ortho- or para-position to each other (as in a catechol), is often associated with potent free radical scavenging activity. The methoxy group can modulate this activity by altering the electronic properties and lipophilicity of the molecule.
The nitrile group in this compound adds another layer of complexity and potential for biological interaction. The benzonitrile moiety is present in various pharmacologically active compounds and can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules.
To systematically explore the SAR of dihydroxy-methoxybenzonitrile derivatives, one would typically synthesize a series of analogs where each functional group is systematically altered. The following table outlines hypothetical modifications and their potential impact on biological activity based on established principles of medicinal chemistry.
| Modification | Rationale | Predicted Impact on Bioactivity |
| Variation of Hydroxyl Groups | The number and position of hydroxyl groups are critical for antioxidant activity and interaction with target proteins. | Removal of one or both hydroxyl groups would likely decrease antioxidant and potentially other biological activities. Shifting their positions would alter the molecule's redox potential and binding geometry. |
| Modification of the Methoxy Group | The methoxy group influences lipophilicity and can be a site for metabolism. Replacing it with other alkyl ethers or a hydroxyl group can fine-tune these properties. | Conversion to a hydroxyl group might increase water solubility and hydrogen bonding potential but could also make it more susceptible to oxidation. Longer alkyl chains could increase lipophilicity, potentially enhancing membrane permeability. |
| Replacement of the Nitrile Group | The nitrile group can be replaced with other electron-withdrawing or isosteric groups to probe its role in target binding. | Replacement with a carboxylic acid, amide, or ester could alter the compound's charge, polarity, and ability to act as a hydrogen bond donor/acceptor, thereby significantly impacting its biological profile. |
This table presents a conceptual framework for the structure-activity relationship studies of this compound derivatives based on general principles of medicinal chemistry.
Detailed research findings on a closely related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), have shown that it can suppress cancer cell proliferation by modulating signaling pathways such as those involving PI3-kinase, Akt, and MAPK. nih.gov Furthermore, DHMBA has been shown to have a potent antioxidant effect. nih.govnih.gov These findings underscore the therapeutic potential of the core dihydroxy-methoxy-phenyl scaffold.
Molecular probes are essential tools in chemical biology for visualizing and understanding complex biological processes. A molecule like this compound, with its inherent chemical reactivity and potential biological activity, serves as an excellent starting point for the design of such probes.
The design of a molecular probe based on this scaffold would typically involve the incorporation of a reporter group, such as a fluorophore or a biotin (B1667282) tag, to enable detection. A crucial aspect of this design is the inclusion of a reactive moiety that can form a covalent bond with its biological target(s), allowing for their identification and characterization. The catechol group itself can be oxidized to a reactive quinone, which can then react with nucleophilic residues on proteins.
The general principles for designing molecular imaging probes involve identifying a suitable biological target, selecting an appropriate molecular platform, and incorporating a reporter that allows for detection. nih.govnih.gov For a catechol-based probe, the strategy often involves leveraging the reactivity of the oxidized catechol to form adducts with cellular proteins. This approach has been successfully used to identify the protein targets of other catechol-containing natural products.
The following table outlines a conceptual design for molecular probes derived from this compound.
| Probe Design Strategy | Components | Application |
| Affinity-Based Probe | This compound scaffold + Linker + Biotin | Identification of binding proteins through pull-down assays followed by mass spectrometry. |
| Activity-Based Probe | This compound scaffold with a latent reactive group (e.g., a photo-activatable group) + Fluorophore | Covalent labeling and visualization of target proteins in their native cellular environment. |
| Minimalist Catechol Probe | A simplified analog of this compound with an alkyne or azide (B81097) handle for click chemistry. | Global profiling of protein targets that react with the oxidized catechol moiety. |
This table provides a conceptual framework for the design of molecular probes based on the this compound scaffold, drawing upon established principles in chemical biology.
The evaluation of such probes would involve a series of in vitro and in-cell experiments to confirm their reactivity, selectivity, and ability to report on the presence and activity of their biological targets. Techniques such as fluorescence microscopy, flow cytometry, and proteomic analysis would be instrumental in validating the utility of these newly designed molecular tools.
Future Perspectives and Emerging Research Avenues for 3,4 Dihydroxy 5 Methoxybenzonitrile
Development of Novel Synthetic Strategies
The future synthesis of 3,4-dihydroxy-5-methoxybenzonitrile and its analogs is poised to move beyond traditional batch methods towards more efficient, sustainable, and scalable approaches. Current synthetic routes often involve multi-step processes starting from precursors like 5-bromovanillin (B1210037) or other substituted benzaldehydes. sciencemadness.org Future strategies will likely focus on optimizing these pathways and developing entirely new ones.
One promising avenue is the adoption of continuous flow chemistry . This technology offers significant advantages over batch processing, including enhanced reaction control, improved safety, reduced waste, and greater scalability. innospk.com For a molecule like this compound, where precise control over reaction conditions is crucial to prevent side reactions like oxidation of the catechol moiety, flow chemistry could lead to higher yields and purity. sciencemadness.org
Furthermore, the development of novel catalytic systems is a key area of future research. This includes exploring new metal catalysts or organocatalysts for the key transformation steps, such as the cyanation of a corresponding aldehyde or the selective hydroxylation and methoxylation of a benzonitrile (B105546) core. Research into the synthesis of related compounds, such as 4-cyano-2-methoxybenzaldehyde, highlights complex multi-step procedures that could be streamlined with more effective catalysts. chemicalbook.com The goal is to create more direct and atom-economical routes from readily available starting materials.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Continuous Flow Chemistry | Enhanced control, improved safety, scalability, reduced waste. innospk.com | Optimization of reaction parameters (temperature, pressure, residence time) for key synthetic steps. |
| Novel Catalytic Systems | Higher efficiency, selectivity, and atom economy. | Development of new metal-based or organocatalytic methods for cyanation, hydroxylation, and methoxylation. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Engineering enzymes (e.g., oxidoreductases, transferases) for specific transformations on the benzonitrile scaffold. |
Advanced Computational Modeling for Predictive Research
Computational chemistry is becoming an indispensable tool in molecular science, enabling the prediction of properties and interactions before a molecule is ever synthesized. For this compound, advanced computational modeling offers several exciting future research directions.
Quantum chemistry and ab initio molecular dynamics can provide profound insights into the molecule's electronic structure, reactivity, and spectroscopic properties. pnas.orgnih.gov Such studies can help elucidate the mechanisms of its formation and its potential interactions with other molecules, which is crucial for understanding its role in various chemical and biological systems. nih.gov For instance, computational models have been used to understand the formation of the basic benzonitrile structure in interstellar environments, showcasing the predictive power of these methods. pnas.orgnih.gov
Moreover, in silico screening and predictive modeling for biological activity will be a major focus. Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are already being used for other benzonitrile derivatives to predict their binding affinity to biological targets like VEGFR-2. acs.orgacs.org Future research will involve creating sophisticated computational models to screen virtual libraries of this compound analogs against a wide array of potential protein targets, thereby accelerating the discovery of new lead compounds.
| Computational Method | Application for this compound | Expected Outcome |
| Quantum Chemistry | Calculation of electronic properties, bond energies, and reaction pathways. pnas.orgnih.gov | Understanding of reactivity, stability, and spectroscopic signatures. |
| Molecular Dynamics (MD) Simulations | Simulation of the molecule's behavior in different solvent environments and its interaction with biological macromolecules. | Insights into conformational flexibility and binding dynamics with potential targets. acs.org |
| QSAR and Molecular Docking | Prediction of biological activity and binding modes to specific protein targets. acs.org | Prioritization of derivatives for synthesis and biological testing; hypothesis generation for mechanism of action. |
Identification of Undiscovered Molecular Targets and Interaction Mechanisms
While the full biological activity profile of this compound is yet to be determined, its structural motifs are present in compounds with known biological relevance. The future in this area lies in systematically identifying its molecular targets and elucidating the precise mechanisms of interaction.
A key emerging strategy is the use of supramolecular chemistry for molecular recognition. Recent studies have shown that phosphorylated cavitands can act as synthetic receptors, precisely recognizing and binding various benzonitrile derivatives in a "key-lock" fashion. nih.gov This approach could be adapted to develop specific sensors for this compound or to study its non-covalent interactions, which are fundamental to its potential biological effects. nih.gov
Furthermore, chemoproteomics and activity-based protein profiling (ABPP) are powerful techniques for identifying unknown protein targets directly in complex biological systems. By modifying this compound into a reactive probe, researchers can covalently label its binding partners in a cell lysate or even in living cells. Subsequent proteomic analysis can then identify these proteins, revealing novel biological pathways and potential therapeutic targets. The structural similarity to inhibitors of pathways like PD-1/PD-L1 suggests that a broad screening approach could yield unexpected and valuable results. nih.gov
Applications in Chemical Biology Tool Development
The unique trifunctional nature of this compound—possessing hydroxyl, methoxy (B1213986), and nitrile groups—makes it an excellent starting point for the development of sophisticated chemical biology tools. sigmaaldrich.com These tools are designed to probe biological systems, helping to identify targets, validate ligands, and image cellular processes.
Future research will focus on transforming this compound into trifunctional chemical probes . sigmaaldrich.com Such probes typically contain three key components:
A pharmacophore (the core this compound structure) that dictates binding to a protein of interest.
A reactive group (e.g., a photo-activatable diazirine or benzophenone) that can be appended to the core structure to form a covalent bond with the target protein upon activation. sigmaaldrich.com
A bioorthogonal handle (e.g., an alkyne or azide) that allows for the subsequent attachment of reporter tags, such as biotin (B1667282) for enrichment or a fluorophore for imaging, via click chemistry. sigmaaldrich.com
The development of a library of such probes based on the this compound scaffold would enable systematic studies of its cellular interactions and functions. This approach facilitates the capture of even weak binding events and is instrumental in modern drug discovery and chemical biology. sigmaaldrich.com
Q & A
Q. What are the recommended synthetic routes for 3,4-Dihydroxy-5-methoxybenzonitrile, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves nitrile group introduction to a substituted benzene ring. For example, analogous compounds (e.g., 2-hydroxybenzonitrile derivatives) are synthesized via nucleophilic substitution or condensation reactions using hydroxybenzaldehydes and cyanating agents like KCN or trimethylsilyl cyanide . Critical parameters include:
- Protecting Groups : Methoxy and hydroxyl groups may require protection (e.g., acetyl or benzyl groups) to prevent undesired side reactions.
- Temperature : Controlled heating (80–120°C) ensures reaction completion without decomposition.
- Catalysts : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts improve regioselectivity and yield .
Table 1 : Example Reaction Conditions for Analogous Nitrile Synthesis
| Starting Material | Reagent | Catalyst | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Hydroxybenzaldehyde | KCN | ZnCl₂ | 100 | 65–75 |
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store at –20°C in airtight, light-resistant containers to prevent oxidation or hydrolysis of the nitrile and methoxy groups .
- Handling : Use PPE (gloves, face shields) and fume hoods to minimize exposure. Conduct regular stability checks via HPLC to detect degradation products .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
-
NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy vs. hydroxyl groups). DMSO-d₆ is a suitable solvent for resolving phenolic protons .
-
HPLC-MS : Reversed-phase HPLC with a C18 column and ESI-MS confirms purity and molecular ion peaks. Mobile phases often use acetonitrile/water with 0.1% formic acid 8.
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FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 3400 cm⁻¹ (O–H stretch) validate functional groups 8.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR data across multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.
- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict ¹H/¹³C chemical shifts and match experimental data .
- Collaborative Studies : Share raw spectral data via platforms like CCDC (Cambridge Crystallographic Data Centre) for peer verification .
Q. What strategies optimize the regioselectivity of hydroxylation in the synthesis of this compound?
- Methodological Answer :
- Directed Ortho-Metalation : Use methoxy groups as directing groups to position hydroxylation at specific sites. For example, employ Pd-catalyzed C–H activation .
- Protection-Deprotection : Temporarily block reactive hydroxyl groups during synthesis to ensure regioselective functionalization .
Q. How can solubility and stability under varying experimental conditions be systematically assessed?
- Methodological Answer :
- Solubility Profiling : Test in solvents of varying polarity (e.g., water, ethanol, DMSO) and pH (2–12). Use UV-Vis spectroscopy to quantify solubility .
- Accelerated Stability Studies : Expose the compound to heat (40–60°C), light, and humidity. Monitor degradation via LC-MS and compare activation energy using Arrhenius plots .
Q. What methodologies are used to evaluate the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Kinetic Studies : Track reaction rates with model nucleophiles (e.g., amines) or electrophiles (e.g., methyl iodide) using stopped-flow spectroscopy.
- Boronic Acid Coupling : Use intermediates like 3-methoxyphenylboronic acid (analogous to ) in Suzuki-Miyaura reactions to assess cross-coupling efficiency .
Q. How can researchers address impurities arising from starting materials in synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

